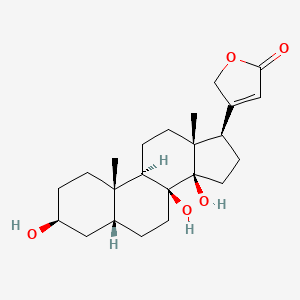

8-Hydroxydigitoxigenin

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H34O5 |

|---|---|

Molecular Weight |

390.5 g/mol |

IUPAC Name |

3-[(3S,5R,8S,9R,10S,13R,14R,17R)-3,8,14-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C23H34O5/c1-20-7-4-16(24)12-15(20)3-9-22(26)18(20)6-8-21(2)17(5-10-23(21,22)27)14-11-19(25)28-13-14/h11,15-18,24,26-27H,3-10,12-13H2,1-2H3/t15-,16+,17-,18-,20+,21-,22+,23-/m1/s1 |

InChI Key |

DLJAGQZQTFSTKM-BGKNSHFJSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@]3([C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O |

Canonical SMILES |

CC12CCC(CC1CCC3(C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Unveiling of 8-Hydroxydigitoxigenin and its Glycoside from Nerium oleander: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the discovery and isolation of a derivative of 8-Hydroxydigitoxigenin, a cardenolide of significant interest, from the leaves of Nerium oleander. This document is intended for researchers, scientists, and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Introduction: The Cardiac Glycosides of Nerium oleander

Nerium oleander, a common ornamental shrub, is a well-documented source of a diverse array of cardiac glycosides. These compounds, characterized by a steroidal core and a lactone ring, are known for their potent effects on cardiac muscle, primarily through the inhibition of the Na+/K+-ATPase pump. While oleandrin has historically been the most studied cardiac glycoside from this plant, recent research has unveiled the presence of other, potentially significant, cardenolides.

Discovery of an this compound Derivative

Recent phytochemical investigations of Nerium oleander leaf extracts have led to the isolation and identification of a novel bioactive cardenolide: 8-hydroxi-digitoxigenin-3-O-β-D-diginoside . This discovery is significant as it expands the known chemical diversity of cardiac glycosides within this plant species and introduces a new derivative of this compound for further pharmacological evaluation.

Initial studies suggest that 8-hydroxi-digitoxigenin-3-O-β-D-diginoside exhibits lower cytotoxic activity compared to the more prevalent oleandrin. Molecular docking analyses indicate that this difference in activity may be attributed to a lower binding affinity of the newly discovered compound to the Na+/K+ ATPase protein.

Experimental Protocols: A Representative Approach to Isolation and Characterization

While the specific, detailed protocol for the isolation of 8-hydroxi-digitoxigenin-3-O-β-D-diginoside is not yet widely publicly available, this section outlines a robust, generalized methodology for the extraction, separation, and characterization of cardiac glycosides from Nerium oleander leaves, based on established scientific literature.

Extraction of Crude Cardiac Glycosides

-

Plant Material Preparation: Fresh leaves of Nerium oleander are collected, washed, and air-dried in the shade. The dried leaves are then ground into a coarse powder.

-

Maceration: The powdered leaf material is subjected to cold maceration with 80% ethanol for 72 hours at room temperature with occasional shaking.

-

Filtration and Concentration: The ethanolic extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate to separate compounds based on polarity. The cardiac glycosides are typically concentrated in the chloroform and ethyl acetate fractions.

Chromatographic Separation and Purification

-

Thin-Layer Chromatography (TLC): The chloroform and ethyl acetate fractions are analyzed by TLC on silica gel plates to identify the presence of cardiac glycosides. A mobile phase of chloroform-methanol (in varying ratios) is commonly used. Spots can be visualized by spraying with Kedde's reagent or Lieberman-Burchard reagent followed by heating.

-

Column Chromatography: The fractions rich in cardiac glycosides are subjected to column chromatography over silica gel. Elution is performed with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity with methanol. Fractions are collected and monitored by TLC.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by preparative HPLC on a C18 column to yield pure compounds.

Structural Elucidation

The structure of the isolated pure compounds is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments are conducted to elucidate the detailed chemical structure, including the stereochemistry of the steroidal nucleus and the identity and linkage of the sugar moieties.

Quantitative Analysis of Major Cardiac Glycosides

Quantitative data for this compound and its derivatives in Nerium oleander is not yet available in published literature. However, the concentrations of other major cardiac glycosides have been determined, providing a reference for the general phytochemical profile of the plant.

| Cardiac Glycoside | Plant Part | Concentration (µg/g dry weight) | Analytical Method |

| Oleandrin | Leaves | 703.9 | UHPLC-ESI-MS/MS |

| Odoroside H | Leaves | 244.8 | UHPLC-ESI-MS/MS |

| Odoroside A | Leaves | 231.4 | UHPLC-ESI-MS/MS |

Table 1: Representative quantitative data for major cardiac glycosides in Nerium oleander leaves.

Mechanism of Action: The Na+/K+-ATPase Signaling Pathway

The primary molecular target of cardiac glycosides is the Na+/K+-ATPase, an integral membrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Inhibition of this pump by cardiac glycosides leads to a cascade of events, ultimately resulting in an increase in intracellular calcium concentration and enhanced cardiac contractility.

Experimental Workflow: From Plant to Pure Compound

The overall process for the discovery and isolation of novel cardiac glycosides from Nerium oleander follows a systematic workflow, from the initial plant collection to the final structural determination of the pure compounds.

Conclusion and Future Directions

The discovery of 8-hydroxi-digitoxigenin-3-O-β-D-diginoside in Nerium oleander highlights the untapped potential of this plant as a source of novel bioactive compounds. Further research is warranted to fully elucidate the pharmacological profile of this and other minor cardiac glycosides. The development of efficient and scalable isolation protocols will be crucial for enabling comprehensive preclinical and clinical investigations into their therapeutic potential. The lower cytotoxicity of this newly identified compound compared to oleandrin suggests it may possess a more favorable therapeutic window, making it a promising candidate for future drug development efforts.

An In-depth Technical Guide to the Structural Elucidation and Characterization of 8-Hydroxydigitoxigenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation and characterization of 8-hydroxydigitoxigenin, a hydroxylated derivative of the cardiac glycoside digitoxigenin. This document details the analytical techniques and experimental protocols utilized to determine its molecular structure, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Furthermore, it explores the biological activities of this compound, with a focus on its potential as a Na+/K+-ATPase inhibitor and its cytotoxic effects. Methodologies for key biological assays are also provided. All quantitative data is presented in structured tables, and logical relationships and experimental workflows are visualized using diagrams to facilitate understanding for researchers and professionals in the field of drug discovery and development.

Introduction

Cardiac glycosides, a class of naturally derived compounds, have long been a cornerstone in the treatment of congestive heart failure and certain cardiac arrhythmias. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase enzyme. Digitoxigenin is a prominent member of this class. The hydroxylation of the digitoxigenin steroid nucleus can lead to derivatives with altered pharmacological profiles. This guide focuses on this compound, specifically the 8β-hydroxy derivative, which has been successfully produced through biotransformation. The structural elucidation and characterization of this compound are crucial for understanding its structure-activity relationship and exploring its therapeutic potential.

Structural Elucidation

The determination of the precise molecular structure of 8β-hydroxydigitoxigenin has been accomplished through a combination of spectroscopic techniques, primarily NMR and mass spectrometry. A key method for producing this compound is the biotransformation of digitoxigenin using fungal cultures.

Biotransformation for Production

The biotransformation of digitoxigenin (1) using the filamentous fungus Cochliobolus lunatus has been shown to yield four primary products: 1β-hydroxydigitoxigenin (2), 7β-hydroxydigitoxigenin (3), 8β-hydroxydigitoxigenin (4), and digitoxigenone (5).[1][2] This marks the first reported production of 8β-hydroxydigitoxigenin via a biotransformation reaction.[1][2]

Experimental Protocol: Biotransformation of Digitoxigenin

A detailed protocol for the fungal biotransformation of digitoxigenin is outlined below. This process involves the cultivation of the fungus, introduction of the digitoxigenin substrate, and subsequent extraction and purification of the transformed products.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 8β-hydroxydigitoxigenin, both ¹³C and ¹H NMR data are essential for confirming the position of the additional hydroxyl group.

¹³C NMR Data

The ¹³C NMR spectrum of 8β-hydroxydigitoxigenin shows characteristic shifts that confirm the hydroxylation at the C-8 position. The following table summarizes the assigned chemical shifts for 8β-hydroxydigitoxigenin in comparison to the parent compound, digitoxigenin.

| Carbon No. | Digitoxigenin (δc) | 8β-hydroxydigitoxigenin (δc) |

| 1 | 37.1 | 37.0 |

| 2 | 27.1 | 27.0 |

| 3 | 71.5 | 71.4 |

| 4 | 36.1 | 36.0 |

| 5 | 41.9 | 41.8 |

| 6 | 26.8 | 26.7 |

| 7 | 21.2 | 21.1 |

| 8 | 34.9 | 75.1 |

| 9 | 36.8 | 36.7 |

| 10 | 35.9 | 35.8 |

| 11 | 21.3 | 21.2 |

| 12 | 39.4 | 39.3 |

| 13 | 49.8 | 49.7 |

| 14 | 85.5 | 85.4 |

| 15 | 33.1 | 33.0 |

| 16 | 25.9 | 25.8 |

| 17 | 50.8 | 50.7 |

| 18 | 15.6 | 15.5 |

| 19 | 23.5 | 23.4 |

| 20 | 175.7 | 175.6 |

| 21 | 73.8 | 73.7 |

| 22 | 117.8 | 117.7 |

| 23 | 175.8 | 175.7 |

Note: Data extracted from studies on the biotransformation of digitoxigenin.

¹H NMR Data

While a fully assigned ¹H NMR spectrum for 8β-hydroxydigitoxigenin can be challenging to obtain due to purification difficulties, key proton signals provide valuable structural information. The chemical shifts and coupling constants of the protons adjacent to the hydroxyl group and in the steroid core are of particular interest.

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of cardiac glycosides.

Expected ESI-MS Data for 8β-hydroxydigitoxigenin (C₂₃H₃₄O₅):

-

Molecular Formula: C₂₃H₃₄O₅

-

Molecular Weight: 390.51 g/mol

-

Expected [M+H]⁺ ion: m/z 391.24

-

Expected [M+Na]⁺ ion: m/z 413.22

Note: These are theoretical values. Experimental values may vary slightly.

Biological Characterization

The biological activity of this compound is primarily attributed to its interaction with the Na+/K+-ATPase enzyme. Its potential as a cytotoxic agent is also an area of active investigation.

Inhibition of Na+/K+-ATPase

Cardiac glycosides inhibit the Na+/K+-ATPase, also known as the sodium pump, which is crucial for maintaining the electrochemical gradients across cell membranes. Inhibition of this pump leads to an increase in intracellular calcium, which is the basis for the cardiotonic effects of these compounds.

Experimental Protocol: Na+/K+-ATPase Inhibition Assay

A common method to assess Na+/K+-ATPase inhibition is to measure the enzyme's hydrolytic activity by quantifying the release of inorganic phosphate (Pi) from ATP.

The inhibitory activity of 8β-hydroxydigitoxigenin on Na+/K+-ATPase is expected to be comparable to other cardiac glycosides, though the specific IC₅₀ value requires experimental determination.

Anticancer Activity

Recent studies have highlighted the potential of cardiac glycosides as anticancer agents. Their ability to inhibit Na+/K+-ATPase can disrupt cellular ion homeostasis, leading to apoptosis and inhibition of cell proliferation in cancer cells.

Signaling Pathway: Na+/K+-ATPase Inhibition and Downstream Effects

The inhibition of Na+/K+-ATPase by compounds like this compound can trigger a cascade of intracellular signaling events that can ultimately lead to cell death.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Conclusion

The structural elucidation of 8β-hydroxydigitoxigenin has been successfully achieved through biotransformation followed by spectroscopic analysis, primarily ¹³C NMR. While a complete ¹H NMR profile and extensive mass spectrometry data require further investigation, the core structure and the position of hydroxylation are well-established. The biological characterization of this compound, particularly its inhibitory effects on Na+/K+-ATPase and its potential anticancer properties, presents a promising avenue for future research and drug development. The experimental protocols and data presented in this guide provide a solid foundation for scientists and researchers to further explore the therapeutic potential of this compound and other related cardiac glycoside derivatives.

References

An In-Depth Technical Guide to the Biosynthesis of 8-Hydroxydigitoxigenin in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardenolides, a class of steroidal glycosides, are plant-derived specialized metabolites renowned for their potent bioactivities, particularly their historical and ongoing use in the treatment of cardiac conditions. Among these, 8-hydroxydigitoxigenin and its glycosides represent a significant subgroup with unique pharmacological profiles. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in plants. It is designed to serve as a valuable resource for researchers in phytochemistry, metabolic engineering, and drug discovery, offering detailed insights into the enzymatic steps, regulatory mechanisms, and experimental methodologies pertinent to this intricate pathway. While significant progress has been made in elucidating the early stages of cardenolide biosynthesis, the precise enzymatic machinery responsible for the C8-hydroxylation of the digitoxigenin core remains an active area of investigation. This guide synthesizes established knowledge with plausible hypotheses, offering a roadmap for future research in this exciting field.

The this compound Biosynthesis Pathway: A Multi-Step Enzymatic Cascade

The biosynthesis of this compound is a complex process that begins with cholesterol and involves a series of enzymatic modifications, including hydroxylations, reductions, and glycosylations. The pathway can be broadly divided into the formation of the C21 steroid precursor, the modification of the steroid nucleus, and subsequent hydroxylation and glycosylation steps. While the complete pathway to this compound has not been fully elucidated in a single plant species, a composite pathway can be proposed based on studies in Digitalis species and by drawing parallels with the biosynthesis of structurally similar cardenolides like oleandrigenin from Nerium oleander.

The initial steps of the pathway, leading to the formation of progesterone, are relatively well-characterized. Cholesterol is converted to pregnenolone by a cytochrome P450 sterol side-chain cleaving enzyme (P450scc)[1]. Pregnenolone then undergoes oxidation and isomerization to yield progesterone, a key intermediate in cardenolide biosynthesis[2]. This conversion is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4-isomerase (3β-HSD)[3][4].

Progesterone is then stereospecifically reduced to 5β-pregnane-3,20-dione by the enzyme progesterone 5β-reductase (P5βR)[5][6][7]. This step is crucial for establishing the cis-fusion of the A and B rings of the steroid nucleus, a characteristic feature of cardenolides. Subsequent steps leading to the formation of the butenolide ring at C-17 are less clear but are thought to involve a series of hydroxylation and oxidation reactions.

The critical C8-hydroxylation step that converts a digitoxigenin precursor to this compound is hypothesized to be catalyzed by a cytochrome P450 monooxygenase. While a specific enzyme for this reaction has not yet been identified, the presence of 8-hydroxylated cardenolides like oleandrin in Nerium oleander strongly suggests the existence of such an enzyme in certain plant species[1][2][8][9][10][11][12][13][14][15][16][17][18][19]. Research into the biosynthesis of oleandrigenin, the aglycone of oleandrin which possesses an 8-hydroxy group, provides a valuable model for understanding this key hydroxylation event[2][4][8][20][21][22][23][24][25][26][27].

Figure 1: Proposed biosynthetic pathway of this compound.

Quantitative Data on Pathway Components

Quantitative understanding of the enzymatic reactions and metabolite concentrations is crucial for metabolic engineering and drug development. The following tables summarize available quantitative data for key enzymes and metabolites in the cardenolide biosynthesis pathway. It is important to note that data specific to the 8-hydroxylation step is currently unavailable.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Plant Species | Substrate | Km (µM) | Vmax | Optimal pH | Optimal Temp. (°C) | Reference(s) |

| Progesterone 5β-reductase (P5βR) | Digitalis purpurea | Progesterone | 34 | - | - | - | [5] |

| NADPH | 6 | - | - | - | [5] | ||

| Progesterone 5α-reductase | Digitalis lanata | Progesterone | 30 | - | 7.0 | 40 | [26][28] |

| NADPH | 130 | - | - | - | [26][28] | ||

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Human Adrenal | Dehydroepiandrosterone | 0.3 | 2.9-4.6 nmol/mg·min | - | - | [17] |

| Pregnenolone | 0.4 | 2.9-4.6 nmol/mg·min | - | - | [17] | ||

| 17-hydroxypregnenolone | 0.3 | 2.9-4.6 nmol/mg·min | - | - | [17] |

Table 2: Cardenolide Content in Plant Tissues

| Cardenolide | Plant Species | Tissue | Concentration (µg/g dry weight unless specified) | Reference(s) |

| Odoroside H | Nerium oleander | Stem (Winter) | 244.8 | [12] |

| Odoroside A | Nerium oleander | Stem (Summer) | 231.4 | [12] |

| Oleandrin | Nerium oleander | Leaf (Rainy Season) | 703.9 | [12] |

| Total Cardenolides | Nerium oleander | Leaf (Methanol extract) | 259,710 | [13] |

| Total Cardenolides | Nerium oleander | Flower (Methanol extract) | 200,250 | [13] |

| Lanatosides (A, B, C, E) | Digitalis lanata | Leaf (after MJ treatment) | Increased significantly | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Protocol 1: Isolation of Microsomal Proteins from Plant Tissues

This protocol is essential for the characterization of membrane-bound enzymes like cytochrome P450s, which are presumed to be involved in the hydroxylation steps of cardenolide biosynthesis[5][20][21][22][23].

Materials:

-

Fresh or frozen plant tissue (e.g., leaves of Nerium oleander or Digitalis spp.)

-

Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 500 mM sucrose, 10 mM EDTA, 10 mM KCl, 2 mM dithiothreitol (DTT), 1 mM phenylmethylsulfonyl fluoride (PMSF), and 1% (w/v) polyvinylpolypyrrolidone (PVPP).

-

Resuspension Buffer: 50 mM Tris-HCl (pH 7.5), 300 mM sucrose, 1 mM EDTA, and 1 mM DTT.

-

Liquid nitrogen, pre-chilled mortar and pestle.

-

Miracloth or several layers of cheesecloth.

-

Refrigerated centrifuge and ultracentrifuge.

Procedure:

-

Harvest and weigh fresh plant tissue. Immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

-

Transfer the frozen powder to a pre-chilled beaker and add 3 volumes of ice-cold Extraction Buffer per gram of tissue.

-

Homogenize the mixture using a blender or homogenizer at low speed for 30-60 seconds.

-

Filter the homogenate through four layers of Miracloth or cheesecloth into a pre-chilled centrifuge tube.

-

Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet chloroplasts, mitochondria, and cell debris.

-

Carefully decant the supernatant into a pre-chilled ultracentrifuge tube.

-

Centrifuge the supernatant at 100,000 x g for 90 minutes at 4°C to pellet the microsomal fraction.

-

Discard the supernatant and gently wash the microsomal pellet with Resuspension Buffer.

-

Resuspend the pellet in a minimal volume of Resuspension Buffer. The protein concentration can be determined using a Bradford or BCA assay. The microsomal fraction is now ready for enzyme assays or further purification.

Figure 2: Workflow for microsomal protein isolation.

Protocol 2: In Vitro Assay for Progesterone 5β-Reductase (P5βR)

This assay measures the activity of P5βR, a key enzyme in the cardenolide pathway[7][29].

Materials:

-

Purified or partially purified P5βR enzyme preparation.

-

Assay Buffer: 100 mM Tris-HCl (pH 7.0).

-

Progesterone stock solution (in ethanol).

-

NADPH stock solution.

-

Ethyl acetate.

-

Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube containing:

-

80 µL of Assay Buffer

-

10 µL of enzyme solution

-

5 µL of progesterone stock solution (final concentration ~50 µM)

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 5 µL of NADPH stock solution (final concentration ~200 µM).

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding 200 µL of ethyl acetate and vortexing vigorously.

-

Centrifuge to separate the phases and transfer the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate under a stream of nitrogen.

-

Resuspend the residue in a suitable solvent for GC-MS analysis.

-

Analyze the products by GC-MS to quantify the formation of 5β-pregnane-3,20-dione.

Protocol 3: HPLC-MS/MS Analysis of Cardenolides

This method allows for the sensitive and specific quantification of various cardenolides in plant extracts[9][10][30][31][32].

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

Reagents:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Cardenolide standards (e.g., digitoxigenin, oleandrin).

Procedure:

-

Sample Preparation: Extract finely ground plant material with 80% methanol. Centrifuge the extract and filter the supernatant through a 0.22 µm filter.

-

Chromatographic Separation:

-

Inject the sample onto the C18 column.

-

Use a gradient elution program, for example:

-

0-2 min: 10% B

-

2-15 min: linear gradient to 90% B

-

15-18 min: hold at 90% B

-

18-20 min: return to 10% B

-

20-25 min: re-equilibrate at 10% B

-

-

Set the flow rate to 0.3 mL/min and the column temperature to 40°C.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ESI mode.

-

Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific cardenolides. Precursor-to-product ion transitions for each analyte need to be optimized using authentic standards.

-

For example, for oleandrin, a possible transition would be m/z 577.3 -> 403.3.

-

Develop a standard curve for each analyte to enable absolute quantification.

-

Figure 3: Workflow for HPLC-MS/MS analysis of cardenolides.

Regulatory Control of Cardenolide Biosynthesis: The Role of Jasmonate Signaling

The biosynthesis of cardenolides, as with many plant specialized metabolites, is tightly regulated in response to developmental cues and environmental stresses, such as herbivory. The phytohormone jasmonic acid (JA) and its derivatives, collectively known as jasmonates, play a central role in orchestrating these defense responses, including the upregulation of cardenolide production[3][24][29][33][34][35][36].

The jasmonate signaling pathway is initiated by the perception of JA-isoleucine (JA-Ile) by the F-box protein CORONATINE INSENSITIVE1 (COI1). This leads to the degradation of JASMONATE ZIM-domain (JAZ) repressor proteins. The degradation of JAZ proteins releases the transcriptional activators, such as MYC2, a basic helix-loop-helix (bHLH) transcription factor. Activated MYC2 then induces the expression of downstream transcription factors, including members of the AP2/ERF, MYB, and WRKY families, which in turn activate the promoters of cardenolide biosynthetic genes[24][29][33][34][35][36]. This hierarchical transcriptional cascade allows for a coordinated and amplified response to stress signals, leading to increased production of defensive cardenolides.

Figure 4: Jasmonate signaling pathway regulating cardenolide biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of this compound represents a fascinating and medicinally important branch of plant specialized metabolism. While the early steps of the cardenolide pathway are becoming increasingly understood, the precise enzymatic machinery responsible for the later-stage modifications, particularly the C8-hydroxylation, remains a critical knowledge gap. The identification and characterization of the putative cytochrome P450 enzyme catalyzing this reaction will be a landmark achievement, paving the way for the heterologous production of 8-hydroxylated cardenolides in microbial or plant-based systems. The information and protocols provided in this guide offer a solid foundation for researchers to tackle these outstanding questions and to further unravel the complexities of cardenolide biosynthesis for the benefit of medicine and science. Future research should focus on transcriptomic and genomic analyses of 8-hydroxycardenolide-producing plants, such as Nerium oleander, coupled with functional characterization of candidate genes to finally illuminate this crucial step in the pathway.

References

- 1. Cardenolides from the methanolic extract of Nerium oleander leaves possessing central nervous system depressant activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oleandrin: A cardiac glycosides with potent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biocat.com [biocat.com]

- 6. The crystal structure of progesterone 5beta-reductase from Digitalis lanata defines a novel class of short chain dehydrogenases/reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RNAi-mediated gene knockdown of progesterone 5β-reductases in Digitalis lanata reduces 5β-cardenolide content - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oleandrin - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. Bioactive cardenolides from the stems and twigs of Nerium oleander - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative evaluation of cardiac glycosides and their seasonal variation analysis in Nerium oleander using UHPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Qualitative and quantitative phytochemical screening of Nerium oleander L. extracts associated with toxicity profile - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cardenolides from the leaves of Nerium oleander - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bio-active cardenolides from the leaves of Nerium oleander - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. repositorio.ikiam.edu.ec [repositorio.ikiam.edu.ec]

- 17. researchgate.net [researchgate.net]

- 18. Detection of Residues of Cardenolides of Nerium oleander by High-Performance Thin-Layer Chromatography in Autopsy Samples | Semantic Scholar [semanticscholar.org]

- 19. Cytochrome P450 Protocols, 2nd edn - PMC [pmc.ncbi.nlm.nih.gov]

- 20. inventbiotech.com [inventbiotech.com]

- 21. Maximum yields of microsomal-type membranes from small amounts of plant material without requiring ultracentrifugation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Microsome -Organelle isolation -Cell Biology-BIO-PROTOCOL [bio-protocol.org]

- 24. Jasmonate-responsive transcription factors regulating plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Oleandrin: A Systematic Review of its Natural Sources, Structural Properties, Detection Methods, Pharmacokinetics and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Characterization and localization of progesterone 5 alpha-reductase from cell cultures of foxglove (Digitalis lanata EHRH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Characterization and localization of progesterone 5 alpha-reductase from cell cultures of foxglove (Digitalis lanata EHRH) - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. High-resolution tandem mass spectrometry dataset reveals fragmentation patterns of cardiac glycosides in leaves of the foxglove plants - PMC [pmc.ncbi.nlm.nih.gov]

- 32. agrawal.eeb.cornell.edu [agrawal.eeb.cornell.edu]

- 33. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 34. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 35. Basic Helix-Loop-Helix Transcription Factors JASMONATE-ASSOCIATED MYC2-LIKE1 (JAM1), JAM2, and JAM3 Are Negative Regulators of Jasmonate Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

8-Hydroxydigitoxigenin literature review and historical context

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxydigitoxigenin is a cardenolide, a type of steroid, that belongs to the broader family of cardiac glycosides. These compounds have a long and storied history in medicine, most notably for their use in treating heart conditions.[1][2][3] The parent compounds are naturally found in plants of the Digitalis genus, commonly known as foxglove.[1][4][5] The therapeutic effects of Digitalis extracts were first systematically described by William Withering in 1785 for the treatment of dropsy, now known as edema, a symptom often associated with heart failure.[5] The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradient across cardiac muscle cell membranes.[1][5][6] This inhibition leads to an increase in intracellular calcium ions, resulting in stronger heart muscle contractions.[6] While digitoxin and digoxin are the most well-known cardiac glycosides, a variety of other derivatives, including hydroxylated forms like this compound, have been isolated and synthesized, prompting further investigation into their unique biological activities.

Historical Context

The journey of cardiac glycosides from traditional herbal remedies to potent pharmaceuticals is a landmark in medical history. For centuries, extracts from the foxglove plant were used in folk medicine with unpredictable and often toxic results. It was William Withering's pioneering work in the 18th century that standardized the use of Digitalis purpurea for treating heart ailments.[5] In the early 20th century, the active compounds began to be isolated and their chemical structures elucidated. Digitoxin was one of the first cardiac glycosides to be isolated in a pure form.

The discovery and study of hydroxylated derivatives such as this compound are part of the ongoing effort to understand the structure-activity relationships of cardenolides.[7] Modifications to the steroid nucleus, such as the introduction of a hydroxyl group at the C8 position, can significantly alter the potency, toxicity, and pharmacokinetic properties of the molecule.[7][8] Research into these analogs aims to develop new therapeutic agents with improved efficacy and safety profiles, potentially for applications beyond heart failure, including as anticancer agents.[7][9]

Synthesis and Isolation

This compound can be obtained through semi-synthesis from more abundant cardiac glycosides or through isolation from natural sources.

Isolation from Digitalis lanata

Digitalis lanata is a known source of a variety of cardiac glycosides.[4][10][11][12] The general procedure for isolating these compounds involves the following steps:

-

Extraction: The dried and powdered plant material is subjected to extraction with a solvent, typically a hydroalcoholic solution (e.g., aqueous ethanol).[13]

-

Purification: The crude extract is then partitioned between different solvents to separate compounds based on their polarity. This is often followed by various chromatographic techniques, such as column chromatography, to isolate individual glycosides.[12][13]

-

Hydrolysis: To obtain the aglycone (the steroid part without the sugar moieties), the isolated glycoside is subjected to acidic or enzymatic hydrolysis to cleave the sugar chains.

Biotransformation

Microbial biotransformation offers an alternative route to producing hydroxylated cardenolides. Specific microorganisms can introduce hydroxyl groups at various positions on the steroid nucleus of digitoxin or digitoxigenin. While direct biotransformation to this compound is not extensively documented in the provided search results, the principle has been demonstrated for other hydroxylated derivatives.

Quantitative Data

Currently, there is limited publicly available quantitative data specifically for this compound regarding its biological activity, such as IC50 values for Na+/K+-ATPase inhibition or cytotoxicity against various cell lines. The provided search results did not yield specific values for this particular compound. However, studies on various digitoxigenin analogs provide a framework for how such data would be generated and presented.

| Compound | Assay | Cell Line/Enzyme Source | IC50 / Ki | Reference |

| Digitoxigenin Analogs | Na+/K+-ATPase Inhibition | Not Specified | Varies | [8][14][15] |

| Digitoxigenin Analogs | Cytotoxicity | NCI-60 Human Tumor Cell Lines | Submicromolar range | [9] |

Table 1: Representative Quantitative Data for Digitoxigenin Analogs. Note: Specific data for this compound is not available in the provided search results. This table illustrates the type of data that would be relevant.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and biological evaluation of this compound are not explicitly available in the provided search results. However, based on the literature for related compounds, the following methodologies would be applicable.

Na+/K+-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the Na+/K+-ATPase enzyme.

-

Enzyme Preparation: The Na+/K+-ATPase enzyme is typically isolated from a tissue source rich in the enzyme, such as porcine or guinea pig brain or heart tissue.

-

Reaction Mixture: The reaction is carried out in a buffer solution containing ATP, Mg2+, Na+, and K+ ions.

-

Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound).

-

Reaction Initiation and Termination: The reaction is initiated by the addition of ATP. After a set incubation period, the reaction is stopped, often by the addition of an acid.

-

Measurement of Activity: The enzyme activity is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This can be done using a colorimetric method.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

-

Cell Culture: Cancer cell lines (e.g., from the NCI-60 panel) are cultured in appropriate media and seeded into 96-well plates.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for the purification and analysis of cardiac glycosides. A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. Detection is typically performed using a UV detector.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of novel or synthesized compounds like this compound. The chemical shifts and coupling constants provide detailed information about the arrangement of atoms in the molecule.[16][17]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides very accurate mass measurements, which can help to confirm the molecular formula.[18][19]

Signaling Pathways and Logical Relationships

Mechanism of Action of Cardiac Glycosides

The primary signaling pathway affected by cardiac glycosides is the Na+/K+-ATPase pump in cardiomyocytes.

Caption: Mechanism of action of this compound on cardiomyocytes.

General Workflow for Isolation and Characterization

The process of obtaining and characterizing a novel compound like this compound from a natural source follows a logical workflow.

References

- 1. Cardiac glycoside - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Prospecting endophytic fungal assemblage of Digitalis lanata Ehrh. (foxglove) as a novel source of digoxin: a cardiac glycoside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 6. manualofmedicine.com [manualofmedicine.com]

- 7. Chemistry and the Potential Antiviral, Anticancer, and Anti-Inflammatory Activities of Cardiotonic Steroids Derived from Toads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cardenolide analogues. 4. (20R)- and (20S)-Cardanolides: on the roles of the 20(22)-ene and 14beta-hydroxyl in genin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of CPA‐Catalyzed β‐Selective Reductive Amination of Cardenolides for the Synthesis and Biological Evaluation of Hydrolytically Stable Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. [Preparation of biologically transformed raw material from woolly foxglove Digitalis lanata Ehrh and isolation of digoxin from it] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Synthesis and biological evaluation of 2-hydroxy derivatives of digitoxigenin and 3-epidigitoxigenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Digitalis-like compounds: synthesis and biological evaluation of seco-D and D-homo derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 8-Hydroxyquinoline(148-24-3) 1H NMR [m.chemicalbook.com]

- 18. HIGH-RESOLUTION MASS SPECTROMETRY - A Map to Biologics [drug-dev.com]

- 19. researchgate.net [researchgate.net]

8-Hydroxydigitoxigenin: A Preliminary Biological Activity Screening Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary overview of the potential biological activities of 8-Hydroxydigitoxigenin. As a derivative of the well-characterized cardiac glycoside digitoxigenin, its primary mechanism of action is anticipated to be the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump. While direct experimental data on this compound is not currently available in peer-reviewed literature, this document extrapolates its likely biological effects based on established structure-activity relationships within the cardiac glycoside family. The guide outlines potential therapeutic avenues, including cardiotonic, anticancer, and antiviral applications, and provides standardized experimental protocols for future in vitro screening.

Introduction: The Cardiac Glycoside Context

Cardiac glycosides are a class of naturally derived compounds known for their profound effects on heart muscle.[1][2] The prototypical member of this family, digitoxigenin, is the aglycone (non-sugar portion) of the medicinal compound digitoxin, historically extracted from the foxglove plant (Digitalis purpurea).[3] The primary molecular target of cardiac glycosides is the Na+/K+-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across cell membranes.[1][2][3]

This compound is a derivative of digitoxigenin, characterized by the addition of a hydroxyl group at the 8th position of the steroid nucleus. Its chemical formula is C23H34O5. While the synthesis and isolation of specific digitoxigenin derivatives have been described in the literature, this compound remains a largely uncharacterized compound in terms of its biological activity.

Predicted Biological Activities and Mechanism of Action

Based on the extensive research on digitoxigenin and its analogues, the biological activities of this compound are predicted to stem from its interaction with Na+/K+-ATPase.

Cardiotonic Activity

The hallmark effect of cardiac glycosides is their positive inotropic action on the heart, meaning they increase the force of myocardial contraction.[2] This is achieved through the inhibition of Na+/K+-ATPase in cardiac muscle cells.[3] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in a higher intracellular calcium concentration and enhanced contractility.[3] The presence of the 8-hydroxy group may influence the binding affinity of the molecule to the Na+/K+-ATPase, potentially altering its potency as a cardiotonic agent. Structure-activity relationship studies on other hydroxylated derivatives of digitoxigenin suggest that the position and stereochemistry of hydroxyl groups can significantly impact binding affinity.[4]

Predicted mechanism of cardiotonic activity for this compound.

Anticancer Potential

In recent years, cardiac glycosides have garnered significant attention for their potential as anticancer agents. Several studies have demonstrated that compounds like digitoxin can inhibit the proliferation of various cancer cell lines. This anticancer effect is also linked to the inhibition of Na+/K+-ATPase, which disrupts cellular ion homeostasis and can induce apoptosis. The altered intracellular ionic environment can affect various signaling pathways crucial for cancer cell survival and proliferation. It is plausible that this compound would exhibit similar cytotoxic effects on cancer cells.

Antiviral Activity

The antiviral properties of cardiac glycosides have also been reported. The inhibition of Na+/K+-ATPase can interfere with the replication cycle of certain viruses that rely on host cell ion gradients for entry, replication, or egress. Structure-activity relationship studies on synthetic digitoxigenyl glycosides have shown a high correlation between their anti-ATPase, cytotoxic, and antiviral activities.[5] This suggests that this compound could also possess antiviral properties.

Proposed Experimental Screening Protocols

To empirically determine the biological activities of this compound, a series of standardized in vitro assays are recommended.

Na+/K+-ATPase Inhibition Assay

-

Objective: To determine the inhibitory potency (IC50) of this compound on Na+/K+-ATPase.

-

Methodology:

-

Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or human kidney) is used.

-

The enzyme is incubated with varying concentrations of this compound.

-

The reaction is initiated by the addition of ATP.

-

The ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis, often using a colorimetric method like the Malachite Green assay.

-

The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated.

-

Workflow for Na+/K+-ATPase inhibition assay.

Cell Viability (Cytotoxicity) Assay

-

Objective: To assess the cytotoxic effects of this compound on various cell lines (e.g., cancer cell lines and normal cell lines).

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

Cell viability is assessed using a metabolic assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay, which measures the metabolic activity of viable cells.

-

The absorbance is read using a microplate reader, and the percentage of cell viability relative to an untreated control is calculated.

-

The concentration of this compound that causes 50% cell death (IC50) is determined.

-

Antiviral Assay

-

Objective: To evaluate the potential of this compound to inhibit the replication of a specific virus.

-

Methodology (Example: Plaque Reduction Assay):

-

A confluent monolayer of host cells is infected with a known amount of virus.

-

After a short adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium containing various concentrations of this compound.

-

The plates are incubated for a period sufficient for viral plaques (zones of cell death) to form.

-

The cells are then fixed and stained (e.g., with crystal violet), and the viral plaques are counted.

-

The concentration of this compound that reduces the number of plaques by 50% (EC50) is calculated.

-

Data Presentation

As no experimental data for this compound is available, the following tables are presented as templates for organizing future experimental findings.

Table 1: In Vitro Na+/K+-ATPase Inhibitory Activity

| Compound | Source of Na+/K+-ATPase | IC50 (nM) |

| This compound | (e.g., Porcine cerebral cortex) | Data to be determined |

| Digitoxigenin (Control) | (e.g., Porcine cerebral cortex) | Reference value |

Table 2: Cytotoxicity in Human Cancer Cell Lines (72h incubation)

| Cell Line | Cancer Type | IC50 (nM) of this compound |

| (e.g., A549) | Lung Carcinoma | Data to be determined |

| (e.g., MCF-7) | Breast Adenocarcinoma | Data to be determined |

| (e.g., HeLa) | Cervical Adenocarcinoma | Data to be determined |

| (e.g., HDF) | Normal Human Dermal Fibroblasts | Data to be determined |

Table 3: Antiviral Activity

| Virus | Host Cell | Assay Type | EC50 (nM) |

| (e.g., Herpes Simplex Virus 1) | (e.g., Vero) | Plaque Reduction | Data to be determined |

| (e.g., Influenza A virus) | (e.g., MDCK) | Plaque Reduction | Data to be determined |

Conclusion and Future Directions

This compound represents an unexplored derivative of the pharmacologically significant digitoxigenin. Based on the well-established mechanism of action of cardiac glycosides, it is hypothesized to be a potent inhibitor of Na+/K+-ATPase, with potential applications as a cardiotonic, anticancer, and antiviral agent. The introduction of a hydroxyl group at the 8th position could modulate its potency, selectivity, and pharmacokinetic profile. The experimental protocols outlined in this guide provide a clear roadmap for the systematic preliminary screening of this compound's biological activities. Future research should focus on conducting these in vitro assays to generate the first empirical data on this compound, which will be crucial for determining its potential as a novel therapeutic lead. Subsequent studies could involve more detailed mechanistic investigations and in vivo efficacy and toxicity assessments.

References

- 1. Cardiac glycoside - Wikipedia [en.wikipedia.org]

- 2. analyticaltoxicology.com [analyticaltoxicology.com]

- 3. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 4. Synthesis and biological evaluation of 2-hydroxy derivatives of digitoxigenin and 3-epidigitoxigenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of synthetic digitoxigenyl glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 8-Hydroxydigitoxigenin and Its Targets: A Technical Guide

Executive Summary

8-Hydroxydigitoxigenin, a cardenolide cardiac glycoside, represents a promising scaffold for the development of novel therapeutics, particularly in oncology. Like other cardiac glycosides, its primary molecular target is the Na+/K+-ATPase pump. Inhibition of this ion pump disrupts cellular ion homeostasis, leading to a cascade of downstream effects that can culminate in apoptosis and the modulation of key signaling pathways, including PI3K/Akt and Src kinase. This technical guide provides an in-depth overview of the in silico modeling of this compound and its interactions with its biological targets. It is intended for researchers, scientists, and drug development professionals engaged in the computational assessment and experimental validation of cardiac glycoside derivatives. This document outlines relevant molecular targets, summarizes available quantitative data for related compounds, provides detailed experimental protocols for target validation, and presents signaling pathways and experimental workflows as visual diagrams. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from the closely related and well-studied digitoxigenin and digoxin to provide a robust framework for its investigation.

Introduction to this compound and Cardiac Glycosides

Cardiac glycosides are a class of naturally derived compounds that have long been used in the treatment of heart failure.[1] Their mechanism of action involves the potent and specific inhibition of the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion gradients.[1] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, enhancing cardiac contractility.[1]

Beyond their cardiotonic effects, emerging research has highlighted the potential of cardiac glycosides as anticancer agents.[2][3] They have been shown to induce apoptosis and inhibit proliferation in various cancer cell lines.[2][3] this compound is a derivative of digitoxigenin, the aglycone of digitoxin. The introduction of a hydroxyl group at the 8th position may alter its binding affinity, selectivity, and pharmacokinetic properties, making it a compound of interest for further investigation.

Molecular Targets of this compound

The primary and most well-characterized target of cardiac glycosides is the Na+/K+-ATPase . Additionally, the downstream signaling pathways affected by Na+/K+-ATPase inhibition are critical to the biological activity of these compounds.

Primary Target: Na+/K+-ATPase

The Na+/K+-ATPase is an ion pump found in the plasma membrane of all animal cells. Cardiac glycosides bind to the extracellular domain of the α-subunit of the pump, stabilizing it in the E2-P conformation and thereby inhibiting its function.[2]

Secondary Signaling Pathways

The inhibition of Na+/K+-ATPase by cardiac glycosides triggers a variety of downstream signaling events, including:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth. Some studies suggest that cardiac glycosides can modulate the PI3K/Akt pathway, contributing to their pro-apoptotic effects.[4][5]

-

Src Kinase Signaling: Src is a non-receptor tyrosine kinase that plays a role in cell proliferation, differentiation, and survival. The Na+/K+-ATPase can function as a receptor for cardiac glycosides, leading to the activation of Src and its downstream effectors.

-

Apoptosis Pathway: Cardiac glycosides are known to induce apoptosis in cancer cells.[2] This is a key mechanism behind their potential anticancer activity and involves the activation of caspases, a family of proteases that execute programmed cell death.

Quantitative Data

| Compound | Target | Assay Type | Value | Reference |

| Digitoxigenin | Na+/K+-ATPase | Dissociation Constant (Kd) | 26 ± 15 nM | [2] |

| Digitoxigenin (in 200 mM K+) | Na+/K+-ATPase | Dissociation Constant (Kd) | 650 ± 400 nM | [2] |

| Digoxin | Na+/K+-ATPase | Dissociation Constant (Kd) | 2.8 ± 2 nM | [2] |

In Silico Modeling Methodologies

In silico modeling is a powerful tool for predicting and analyzing the interactions between this compound and its molecular targets.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique can be used to estimate the binding affinity and identify key interactions between this compound and the Na+/K+-ATPase binding site.

Protocol for Molecular Docking of this compound with Na+/K+-ATPase:

-

Protein Preparation:

-

Obtain the crystal structure of the Na+/K+-ATPase, preferably in complex with a cardiac glycoside (e.g., PDB IDs: 4RES, 4RET).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign appropriate protonation states to amino acid residues.

-

Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular modeling software.

-

Perform energy minimization of the ligand structure.

-

Assign Gasteiger charges and define rotatable bonds.

-

-

Docking Execution:

-

Use a docking program such as AutoDock Vina or Glide.

-

Set the grid box to encompass the defined binding site.

-

Run the docking simulation to generate a series of binding poses.

-

-

Analysis:

-

Analyze the predicted binding poses and their corresponding docking scores.

-

Visualize the interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological system.

Protocol for Molecular Dynamics Simulation of this compound-Na+/K+-ATPase Complex:

-

System Preparation:

-

Start with the best-ranked docked pose of the this compound-Na+/K+-ATPase complex from molecular docking.

-

Generate the topology and parameter files for the protein and the ligand using a force field (e.g., CHARMM, AMBER).

-

Solvate the complex in a periodic box of water molecules.

-

Add counter-ions to neutralize the system.

-

-

Simulation Execution:

-

Perform energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 310 K) under constant volume (NVT ensemble).

-

Equilibrate the system at the desired temperature and pressure (NPT ensemble).

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns).

-

-

Analysis:

-

Analyze the trajectory to assess the stability of the complex (RMSD, RMSF).

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

-

Identify key residues involved in the interaction and analyze the dynamics of the binding site.

-

Experimental Validation Protocols

The predictions from in silico modeling should be validated through experimental assays.

Na+/K+-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Na+/K+-ATPase.

Protocol:

-

Enzyme Preparation: Purified Na+/K+-ATPase from a suitable source (e.g., pig kidney) is used.

-

Reaction Mixture: Prepare a reaction buffer containing NaCl, KCl, MgCl2, and ATP.

-

Inhibition Assay:

-

Pre-incubate the enzyme with varying concentrations of this compound.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a defined period.

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., Malachite Green assay).

-

-

Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition against the compound concentration.

Cell Viability and Apoptosis Assays

These assays determine the cytotoxic and pro-apoptotic effects of this compound on cancer cell lines.

Protocol:

-

Cell Culture: Culture a relevant cancer cell line (e.g., a breast or prostate cancer cell line).

-

Treatment: Treat the cells with a range of concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

-

Cell Viability Assay (MTT or MTS assay):

-

Add the MTT or MTS reagent to the cells and incubate.

-

Measure the absorbance to determine the percentage of viable cells.

-

-

Apoptosis Assay (e.g., Caspase-3/7 activity assay):

-

Lyse the treated cells.

-

Add a luminogenic or fluorogenic caspase-3/7 substrate.

-

Measure the luminescence or fluorescence to quantify caspase activity, which is an indicator of apoptosis.

-

Kinase Activity Assays

These assays can be used to investigate the effect of this compound on the activity of kinases in the PI3K/Akt and Src pathways.

Protocol for Src Kinase Activity Assay:

-

Reaction Setup: In a microplate well, combine a Src kinase-specific substrate, ATP, and the purified Src kinase enzyme.

-

Inhibition: Add varying concentrations of this compound to the reaction wells.

-

Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

-

Detection: Add a detection reagent that measures the amount of ADP produced (an indicator of kinase activity). This is often a luminescence-based assay.

-

Data Analysis: Calculate the IC50 value of this compound for Src kinase inhibition.

Visualizations

Signaling Pathways

Caption: Signaling pathways affected by this compound.

Experimental Workflows

Caption: In silico modeling workflow for this compound.

Caption: Experimental validation workflow for this compound.

Conclusion

This technical guide provides a comprehensive framework for the in silico modeling and experimental validation of this compound. By leveraging established methodologies for related cardiac glycosides, researchers can effectively investigate the therapeutic potential of this compound. The outlined protocols for molecular docking, molecular dynamics simulations, and various biochemical and cell-based assays will facilitate a thorough evaluation of its mechanism of action and its potential as a novel drug candidate. Future studies should focus on obtaining specific quantitative data for this compound to further refine the in silico models and guide its development.

References

Unveiling 8-Hydroxydigitoxigenin: A Technical Guide to its Origins and Abundance

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxydigitoxigenin, a cardenolide of significant interest for its potential pharmacological activities, presents a unique case in the landscape of natural products. Unlike its more prevalent congeners, its natural abundance in the commonly studied Digitalis genus is not well-documented. This technical guide delves into the known sources of this compound, with a primary focus on its production through biotransformation, and explores its potential, albeit less characterized, presence in other plant genera. This document provides a comprehensive overview of its origins, quantitative data where available, detailed experimental protocols for its isolation and analysis, and visual representations of relevant biological pathways and workflows to support further research and development.

Natural Sources and Abundance

While the Digitalis (foxglove) genus is a well-known source of various cardiac glycosides, this compound has not been extensively reported as a significant natural constituent in these plants. The primary and most well-documented source of this compound is through the microbial biotransformation of digitoxigenin.

Biotransformation: A Fungal Source

The fungus Cochliobolus lunatus has been identified as a key organism capable of hydroxylating digitoxigenin at the C-8 position to produce 8β-hydroxydigitoxigenin.[1][2][3] This biotransformation represents a crucial method for obtaining this specific cardenolide for research purposes. The process involves incubating digitoxigenin with cultures of Cochliobolus lunatus, which enzymatically performs the hydroxylation.

Potential Phytochemical Sources

While direct isolation from Digitalis is not prominent in the literature, some studies suggest the presence of 8β-hydroxylated cardenolides in other plant species. These findings open avenues for exploring alternative natural sources of this compound. Plant species reported to contain cardiac glycosides with hydroxylation at the 8β-position include:

-

Nerium oleander (Oleander)

-

Cerbera manghas (Sea Mango)

-

Cerbera odollam (Suicide Tree)[3]

Further phytochemical investigations are required to confirm the specific presence and quantify the abundance of this compound in these plants.

Quantitative Data

Quantitative data on the natural abundance of this compound is scarce due to its limited identification in plant sources. The most relevant quantitative information comes from biotransformation studies. The yield of 8β-hydroxydigitoxigenin from the biotransformation of digitoxigenin by Cochliobolus lunatus can be influenced by various factors, including culture conditions and substrate concentration.

Table 1: Reported Yield of this compound from Biotransformation

| Source Organism | Substrate | Product | Reported Yield | Reference |

| Cochliobolus lunatus | Digitoxigenin | 8β-Hydroxydigitoxigenin | Not explicitly quantified in available literature, but isolated as a major product. | [1][2][3] |

Experimental Protocols

Production of 8β-Hydroxydigitoxigenin via Biotransformation

This protocol is based on the methodology described for the biotransformation of digitoxigenin by Cochliobolus lunatus.[1][2][3]

2.1.1. Fungal Culture and Fermentation

-

Culture Maintenance: Maintain cultures of Cochliobolus lunatus on a suitable agar medium, such as potato dextrose agar (PDA), at 25-28 °C.

-

Inoculum Preparation: Inoculate a liquid medium (e.g., potato dextrose broth) with the fungal culture and incubate for 3-5 days with shaking (150-200 rpm) to obtain a seed culture.

-

Biotransformation: Inoculate a larger volume of the fermentation medium with the seed culture. After a period of growth (e.g., 48 hours), introduce a solution of digitoxigenin (dissolved in a suitable solvent like ethanol) to the culture.

-

Incubation and Monitoring: Continue the incubation for a specified period (e.g., 4-7 days), monitoring the transformation process by periodically sampling the culture and analyzing the extract using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

2.1.2. Extraction and Isolation

-

Extraction: After the incubation period, separate the fungal mycelium from the culture broth by filtration. Extract the mycelium and the broth separately with an organic solvent such as ethyl acetate or chloroform.

-

Purification: Combine the organic extracts and evaporate the solvent under reduced pressure. Subject the crude extract to column chromatography on silica gel. Elute the column with a gradient of solvents (e.g., chloroform-methanol) to separate the different cardenolides.

-

Final Purification: Further purify the fractions containing 8β-hydroxydigitoxigenin using preparative HPLC to obtain the pure compound.

Analytical Methods for Identification and Quantification

2.2.1. High-Performance Liquid Chromatography (HPLC)

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol is commonly employed.

-

Detection: UV detection at a wavelength of 218-220 nm is suitable for cardenolides.

-

Quantification: Quantification can be achieved by creating a calibration curve with a purified standard of this compound.

2.2.2. Mass Spectrometry (MS)

-

Ionization: Electrospray ionization (ESI) is a common technique for the analysis of cardenolides.

-

Analysis: High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition. Tandem mass spectrometry (MS/MS) is employed to obtain fragmentation patterns for structural elucidation.

Signaling Pathways and Experimental Workflows

Biosynthesis of Cardenolides

The biosynthesis of cardenolides in plants is a complex process that starts from cholesterol. While the specific pathway leading to 8-hydroxylation in plants like Nerium oleander is not fully elucidated, the general pathway for digitoxigenin biosynthesis in Digitalis provides a foundational understanding.

Caption: Generalized biosynthetic pathway of digitoxigenin and its potential hydroxylation.

Biotransformation Workflow

The process of obtaining this compound through fungal biotransformation follows a structured workflow from culture preparation to final analysis.

Caption: Workflow for the production and analysis of this compound.

Conclusion

This compound remains a compound of interest with a production methodology centered on the biotransformation capabilities of Cochliobolus lunatus. While its natural occurrence in the plant kingdom appears limited based on current literature, the potential for its presence in genera such as Nerium and Cerbera warrants further investigation. The protocols and workflows detailed in this guide provide a framework for researchers to produce, isolate, and analyze this promising cardenolide, paving the way for future studies into its pharmacological properties and potential therapeutic applications.

References

The Synthesis of 8-Hydroxydigitoxigenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxydigitoxigenin is a cardenolide of significant interest in medicinal chemistry and drug development. Its structural similarity to digitoxigenin, a well-known cardiac glycoside, coupled with the presence of a hydroxyl group at the C8 position, opens avenues for the development of novel therapeutic agents with potentially altered pharmacokinetics and pharmacodynamics. This technical guide provides an in-depth overview of the known and potential synthetic routes to this compound, with a focus on both biotechnological and chemical methodologies. While established chemical synthesis pathways remain elusive in publicly available literature, this document outlines the promising field of biotransformation and explores theoretical chemical approaches based on analogous steroidal transformations.

Biotransformation: A Promising Route for 8β-Hydroxydigitoxigenin Synthesis

The microbial transformation of digitoxigenin has emerged as a viable and stereoselective method for the synthesis of 8β-hydroxydigitoxigenin. Fungi, in particular, have demonstrated the capability to introduce hydroxyl groups at specific positions on the steroid nucleus.

Key Microorganism and Transformation Product

One of the key microorganisms identified for this biotransformation is the fungus Cochliobolus lunatus. This fungus has been shown to hydroxylate digitoxigenin at various positions, including the desired C8 position, to yield 8β-hydroxydigitoxigenin.[1]

Experimental Protocol: Microbial Hydroxylation of Digitoxigenin

The following protocol is a generalized representation of the biotransformation process based on available literature. Specific parameters may require optimization for yield and purity.

1. Microorganism and Culture Conditions:

-

Microorganism: Cochliobolus lunatus

-

Medium: A suitable liquid medium containing a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.

-

Culture: The fungus is typically grown in submerged culture in shake flasks or a fermenter at a controlled temperature and pH to achieve sufficient biomass.

2. Substrate Preparation and Addition:

-

Substrate: Digitoxigenin is dissolved in a water-miscible organic solvent, such as ethanol or dimethylformamide (DMF), to ensure its dispersion in the aqueous culture medium.

-

Addition: The digitoxigenin solution is added to the fungal culture once a sufficient amount of mycelial growth is observed.

3. Incubation and Biotransformation:

-

The culture flasks are incubated on a rotary shaker for a specific period, typically several days, to allow for the enzymatic conversion of digitoxigenin.

-

The progress of the reaction is monitored by periodically sampling the culture broth and analyzing the extract using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

4. Extraction and Purification:

-

After the incubation period, the mycelium is separated from the culture broth by filtration.

-

The culture filtrate is extracted with a suitable organic solvent (e.g., ethyl acetate, chloroform) to recover the steroid products.

-

The organic extract is dried and concentrated under reduced pressure.

-

The resulting crude product is then purified using chromatographic techniques, such as column chromatography on silica gel or preparative HPLC, to isolate 8β-hydroxydigitoxigenin.

Quantitative Data from Biotransformation Studies

While specific yields can vary significantly based on the fungal strain, culture conditions, and substrate concentration, the following table summarizes the types of quantitative data that are typically reported in such studies.

| Parameter | Typical Range/Value | Analytical Method |

| Substrate Concentration | 100 - 500 mg/L | HPLC |

| Incubation Time | 5 - 10 days | TLC, HPLC |

| Product Yield | Variable (reported qualitatively) | HPLC, Mass Spectrometry |

| Product Purity | >95% after purification | HPLC, NMR |

Theoretical Chemical Synthesis Routes

Direct chemical synthesis of this compound from digitoxigenin is not well-documented. However, based on established reactions for the allylic oxidation of steroids, several potential chemical strategies can be proposed. These methods would likely require significant optimization and may face challenges in terms of regioselectivity and stereoselectivity.

Allylic Oxidation using Selenium Dioxide (Riley Oxidation)

The Riley oxidation is a classic method for the allylic oxidation of olefins using selenium dioxide (SeO2).[2][3] This reaction could potentially introduce a hydroxyl group at the C7 or C8 position of a suitable digitoxigenin precursor.

Proposed Reaction Scheme:

Caption: Proposed Riley oxidation route for this compound.

Experimental Considerations:

-

Substrate: A digitoxigenin precursor with protected hydroxyl groups at C3 and C14 would be necessary to prevent side reactions.

-

Reagent: Selenium dioxide is highly toxic and requires careful handling.

-

Solvent: The reaction is typically carried out in solvents like dioxane or acetic acid.

-

Selectivity: The regioselectivity of the oxidation (C7 vs. C8) would need to be carefully controlled, potentially through steric or electronic effects.

Allylic Oxidation using Chromium-Based Reagents

Chromium(VI) reagents, such as chromium trioxide (CrO3) in pyridine or pyridinium chlorochromate (PCC), are also known to effect allylic oxidation of steroids.[4]

Proposed Reaction Scheme:

Caption: Proposed chromium-based allylic oxidation for this compound.

Experimental Considerations:

-

Reagents: Chromium-based reagents are carcinogenic and environmentally hazardous.

-

Reaction Conditions: The reaction conditions would need to be carefully controlled to avoid over-oxidation to the corresponding enone.

-

Stereoselectivity: The stereochemistry of the introduced hydroxyl group would be a critical aspect to control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual workflows for the synthesis of this compound.

Biotransformation Workflow

Caption: Generalized workflow for the biotransformation of digitoxigenin.

Theoretical Chemical Synthesis Workflow

Caption: Conceptual workflow for a chemical synthesis approach.

Conclusion

The synthesis of this compound presents both opportunities and challenges. While direct chemical synthesis routes are not well-established, biotransformation using microorganisms like Cochliobolus lunatus offers a promising and stereoselective path to 8β-hydroxydigitoxigenin. Further research into optimizing these biotransformation processes, including strain improvement and fermentation engineering, could lead to efficient and scalable production. Concurrently, the exploration of modern, more selective chemical methods for allylic hydroxylation could provide alternative synthetic strategies. This guide serves as a foundational resource for researchers and professionals in the field, highlighting the current state of knowledge and pointing towards future directions in the synthesis of this intriguing cardenolide.

References

An In-depth Technical Guide to 8-Hydroxydigitoxigenin: Properties, Protocols, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction